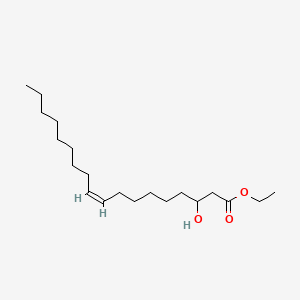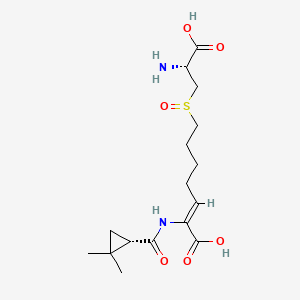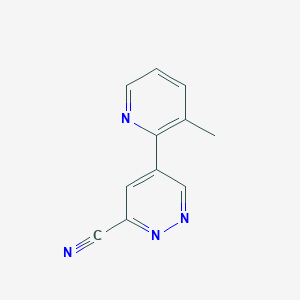
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile is a heterocyclic compound that features both pyridazine and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridazine derivatives.
科学的研究の応用
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyridazine: A simpler analog with similar structural features but lacking the pyridine ring.
Pyridazinone: Contains a keto group, offering different reactivity and applications.
Pyridine: A basic heterocycle with a single nitrogen atom, used widely in medicinal chemistry.
Uniqueness
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile is unique due to the combination of pyridazine and pyridine rings, which imparts distinct physicochemical properties. This dual-ring system enhances its potential for diverse applications, particularly in drug discovery and materials science.
特性
分子式 |
C11H8N4 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC名 |
5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-3-2-4-13-11(8)9-5-10(6-12)15-14-7-9/h2-5,7H,1H3 |
InChIキー |
QAGZSAYEDJUISP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=CC(=NN=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


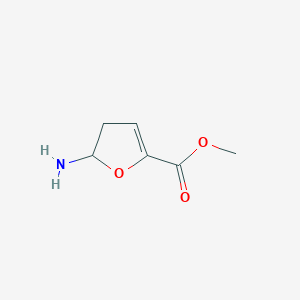
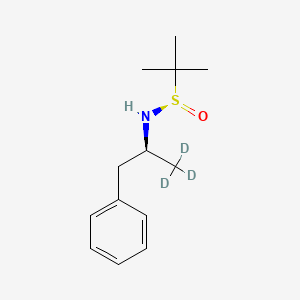
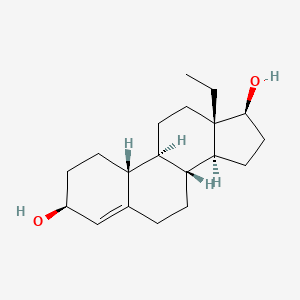
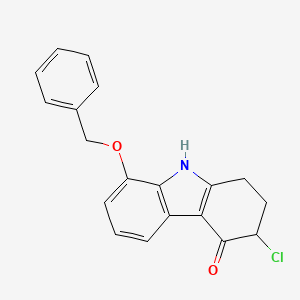
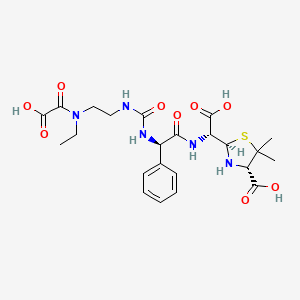
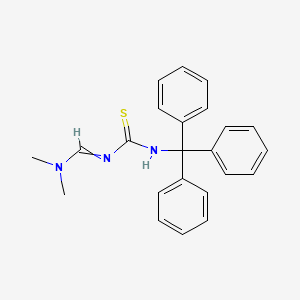
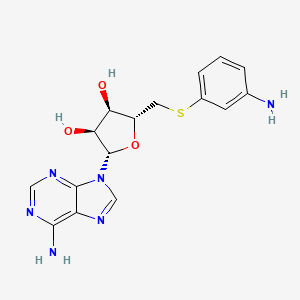
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
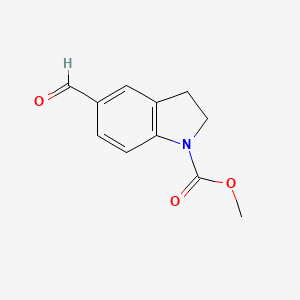
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)
![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
